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1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- Documentation Hub

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  • Product: 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-
  • CAS: 20583-44-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of 2-(2-chloroethenyl)isoindoline-1,3-dione in Organic Solvents

Abstract: The determination of a compound's solubility in various organic solvents is a cornerstone of chemical process development, influencing everything from reaction kinetics and purification strategies to final form...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The determination of a compound's solubility in various organic solvents is a cornerstone of chemical process development, influencing everything from reaction kinetics and purification strategies to final formulation. This guide provides a comprehensive framework for characterizing the solubility profile of 2-(2-chloroethenyl)isoindoline-1,3-dione, a molecule of interest in synthetic chemistry. Due to the scarcity of published data for this specific compound, this document establishes a robust, first-principles approach. It combines theoretical considerations, including molecular structure analysis and predictive models like Hansen Solubility Parameters, with a detailed, field-proven experimental protocol based on the equilibrium shake-flask method. The guide is designed for researchers, chemists, and drug development professionals, offering both the "how" and the "why" of solubility determination to ensure scientifically sound and reproducible results.

Introduction: The Critical Role of Solubility

The compound 2-(2-chloroethenyl)isoindoline-1,3-dione is a derivative of phthalimide, a versatile scaffold in medicinal chemistry and materials science.[1][2] Its structure, featuring a polar imide ring system fused to an aromatic ring and a nonpolar chloroethenyl substituent, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Understanding this solubility profile is not an academic exercise; it is a critical prerequisite for:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.[3]

  • Formulation: Developing stable solutions or suspensions for final applications.[4]

  • Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.[5]

This guide will provide a comprehensive methodology to systematically determine the solubility of 2-(2-chloroethenyl)isoindoline-1,3-dione across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical analysis of the solute and solvents can provide valuable predictive insights. The foundational principle is "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[6]

Solute Analysis: 2-(2-chloroethenyl)isoindoline-1,3-dione
  • Structure: The molecule possesses distinct regions of varying polarity. The isoindoline-1,3-dione core contains two polar carbonyl groups (C=O) and a nitrogen atom, making it capable of dipole-dipole interactions.[7] The benzene ring contributes to van der Waals forces (dispersion forces), while the chloroethenyl group adds a nonpolar, slightly hydrophobic character.

  • Physicochemical Properties (Predicted): Based on its parent compound, phthalimide (M.P. 238°C, pKa ≈ 8.3), 2-(2-chloroethenyl)isoindoline-1,3-dione is expected to be a solid at room temperature with weak acidity at the N-H position if it were not substituted.[1][7] The N-substitution in the target molecule removes this acidic proton. The overall molecule can be classified as moderately polar.

Hansen Solubility Parameters (HSP)

A more quantitative approach than simple polarity is the use of Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[6][9]

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to be effective solvents.[9] While experimentally determined HSP values for our target compound are unavailable, they can be estimated using group contribution methods.[10] This model is invaluable for rationally selecting a diverse range of solvents for screening and for replacing an undesirable solvent with a more suitable blend.[9]

Experimental Methodology: The Equilibrium Shake-Flask Method

To obtain reliable, thermodynamic solubility data, the shake-flask method is the gold standard, recommended by organizations like the OECD.[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Materials & Apparatus
  • Solute: 2-(2-chloroethenyl)isoindoline-1,3-dione (>98% purity).

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Apparatus:

    • Analytical balance (± 0.1 mg).

    • Scintillation vials or flasks with screw caps.

    • Orbital shaker with temperature control.[12][13]

    • Syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[5][14]

Step-by-Step Protocol
  • Preparation: Add an excess amount of 2-(2-chloroethenyl)isoindoline-1,3-dione to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[11]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[13] The system should be allowed to equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is saturated.[11]

    • Causality Insight: Agitation ensures maximum surface area contact between the solute and solvent, accelerating the approach to equilibrium. A prolonged equilibration time is crucial to measure true thermodynamic solubility, not just kinetic solubility.[15]

  • Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a syringe filter directly into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a significant overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

    • Generate a calibration curve using HPLC-UV or UV-Vis spectroscopy by plotting signal response versus concentration.

    • Accurately dilute the filtered sample solutions to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and determine their concentration using the calibration curve.

    • Back-calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification (HPLC-UV) A Weigh excess solute into vials B Add known volume of solvent A->B C Seal and place in shaker (25°C, 150 rpm, 48h) B->C D Settle solids C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F H Dilute filtered sample F->H G Prepare standards & curve I Analyze sample G->I H->I J Calculate solubility I->J

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, comparative table.

Table 1: Illustrative Solubility Profile of 2-(2-chloroethenyl)isoindoline-1,3-dione at 25°C (Note: The following data are hypothetical and for illustrative purposes only, representing expected trends based on chemical principles.)

SolventSolvent TypeDielectric Constant (ε)Solubility (g/L)
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 100
Dichloromethane (DCM)Polar Aprotic9.1~ 75
AcetonePolar Aprotic21.0~ 50
Ethyl AcetateModerately Polar6.0~ 20
AcetonitrilePolar Aprotic37.5~ 15
MethanolPolar Protic32.7< 5
TolueneNonpolar2.4< 1
n-HexaneNonpolar1.9< 0.1

Interpretation:

  • High Solubility in Polar Aprotic Solvents: The high solubility in solvents like DMF and DCM is expected. These solvents have significant dipole moments that can interact effectively with the polar carbonyl groups of the isoindoline-1,3-dione ring, without the competing hydrogen bonding that protic solvents exhibit.

  • Lower Solubility in Polar Protic Solvents: The lower solubility in methanol, despite its high dielectric constant, can be attributed to the solvent's strong hydrogen-bonding network. The energy required to break these solvent-solvent interactions to create a cavity for the solute is less favorably compensated by solute-solvent interactions.

  • Poor Solubility in Nonpolar Solvents: As expected from the "like dissolves like" principle, the moderately polar solute has very poor solubility in nonpolar solvents like Toluene and Hexane, which primarily interact through weaker dispersion forces.

Solute-Solvent Interaction Diagram

G Solute Solute (Target Molecule) DMF DMF (Polar Aprotic) Solute->DMF Strong Dipole-Dipole (High Solubility) Methanol Methanol (Polar Protic) Solute->Methanol Moderate Interaction (Solvent H-Bonding Competes) Hexane Hexane (Nonpolar) Solute->Hexane Weak Dispersion Forces (Low Solubility)

Caption: Relationship between solvent type and interaction strength.

Conclusion

This guide outlines a scientifically rigorous approach to determining the solubility profile of 2-(2-chloroethenyl)isoindoline-1,3-dione. By integrating theoretical predictions with the robust shake-flask experimental methodology, researchers can generate reliable and reproducible data. This information is fundamental for the rational design of chemical processes, enabling efficient synthesis, purification, and formulation, thereby accelerating research and development timelines. The principles and protocols detailed herein are broadly applicable to other novel chemical entities where solubility data is not yet established.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. PhD Thesis. Technical University of Denmark.

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. [Link]

  • Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Pan, H., et al. (2010). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

  • Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Stoppe, C., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • PubChem - National Institutes of Health. (n.d.). Phthalimide. [Link]

  • Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Lima, L. M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

Sources

Exploratory

The Emerging Potential of β-Chlorovinylphthalimide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Promise The phthalimide core, a privileged scaffold in medicinal chemistry, has been the foundation for a diverse array of thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Promise

The phthalimide core, a privileged scaffold in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. Its rigid structure and synthetic accessibility have made it a cornerstone in the development of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Concurrently, the β-chlorovinyl ketone moiety is a highly reactive pharmacophore known to participate in various biological interactions, contributing to the bioactivity of numerous compounds. This guide explores the synthesis, inferred biological activities, and therapeutic potential of a novel class of compounds: β-chlorovinylphthalimide derivatives. By uniting the established therapeutic relevance of the phthalimide scaffold with the reactive potential of the β-chlorovinyl group, these derivatives represent a compelling new frontier in the quest for innovative drug candidates. This document serves as an in-depth technical resource, providing a logical framework for the synthesis and evaluation of these promising molecules.

Part 1: The Synthetic Blueprint: Crafting β-Chlorovinylphthalimide Derivatives

The synthesis of β-chlorovinylphthalimide derivatives, while not explicitly detailed in a single published procedure, can be logically devised through a two-stage approach grounded in established organic chemistry principles: the synthesis of a β-chlorovinyl ketone precursor, followed by a nucleophilic reaction with phthalimide.

Precursor Synthesis: The Vilsmeier-Haack Reaction

A robust and well-documented method for the synthesis of β-chlorovinyl aldehydes is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heteroaromatic compound, followed by hydrolysis to yield the aldehyde. To obtain a β-chlorovinyl ketone, a subsequent reaction with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) would be necessary, followed by oxidation.

Alternatively, a more direct route to β-chlorovinyl ketones involves the reaction of acyl chlorides with acetylene.[3]

Experimental Protocol: Synthesis of a Generic β-Chlorovinyl Ketone

Objective: To synthesize a β-chlorovinyl ketone precursor.

Materials:

  • Appropriate aromatic or aliphatic ketone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the starting ketone in an appropriate solvent like DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure β-chlorovinyl aldehyde.

  • Conversion to Ketone (if necessary): The resulting aldehyde can be converted to the corresponding ketone through standard organometallic addition followed by oxidation.

The Key C-N Bond Formation: Nucleophilic Attack of Phthalimide

The cornerstone of synthesizing the target derivatives lies in the reaction between the β-chlorovinyl ketone precursor and phthalimide. Based on the principles of nucleophilic substitution and addition reactions, two primary mechanistic pathways are plausible. The most probable pathway involves a nucleophilic attack by the phthalimide anion on the β-carbon of the vinyl ketone, leading to the formation of an enaminone-like structure. This reaction is analogous to the well-established Gabriel synthesis, where the phthalimide anion acts as a potent nucleophile.[4][5]

Proposed Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 C-N Bond Formation Ketone Starting Ketone Vilsmeier Vilsmeier-Haack Reaction Ketone->Vilsmeier POCl3, DMF BCVK β-Chlorovinyl Ketone Vilsmeier->BCVK Reaction Nucleophilic Substitution/ Addition BCVK->Reaction Phthalimide Phthalimide Base Base (e.g., K2CO3) Phthalimide->Base Base->Reaction Phthalimide anion Product β-Chlorovinylphthalimide Derivative Reaction->Product

Caption: Proposed two-stage synthesis of β-chlorovinylphthalimide derivatives.

Experimental Protocol: Synthesis of a β-Chlorovinylphthalimide Derivative

Objective: To synthesize a β-chlorovinylphthalimide derivative via nucleophilic reaction.

Materials:

  • β-Chlorovinyl ketone precursor

  • Phthalimide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the β-chlorovinyl ketone and an equimolar amount of phthalimide in DMF.

  • Base Addition: Add a slight excess (e.g., 1.2 equivalents) of a suitable base, such as potassium carbonate, to the mixture. The base facilitates the deprotonation of phthalimide, forming the nucleophilic phthalimide anion.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. Monitor the reaction progress by TLC. The electron-withdrawing nature of the carbonyl group and the presence of the chlorine atom at the β-position make the β-carbon susceptible to nucleophilic attack.

  • Quenching and Work-up: After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure β-chlorovinylphthalimide derivative.

Part 2: Inferred Biological Activity and Therapeutic Potential

While direct biological data for β-chlorovinylphthalimide derivatives is not yet available in the public domain, a comprehensive analysis of the bioactivities of the constituent pharmacophores—phthalimide and β-chlorovinyl ketones (or structurally similar enaminones)—provides a strong basis for inferring their therapeutic potential.

Antimicrobial and Antifungal Activity

Phthalimide derivatives have a long-standing history as potent antimicrobial and antifungal agents.[6] The hydrophobic nature of the phthalimide core is thought to facilitate passage through microbial cell membranes.[6] Numerous studies have demonstrated the efficacy of N-substituted phthalimides against a range of bacterial and fungal pathogens.

Similarly, compounds containing the enaminone scaffold, which is structurally analogous to the product of phthalimide addition to a β-chlorovinyl ketone, have exhibited significant antimicrobial and antifungal properties.[1][7] The conjugated system of the enaminone is believed to play a crucial role in its biological activity.

Inference: The combination of the phthalimide and the enaminone-like β-chlorovinyl moiety in a single molecule is highly likely to result in compounds with potent and broad-spectrum antimicrobial and antifungal activities. The phthalimide group could enhance cellular uptake, while the reactive vinyl system could interact with key microbial enzymes or proteins.

Anticancer Activity

The phthalimide scaffold is famously associated with thalidomide and its analogues (lenalidomide and pomalidomide), which are cornerstone therapies for multiple myeloma and other hematological malignancies. The anticancer effects of these molecules are multifaceted, involving immunomodulation, anti-angiogenesis, and direct anti-proliferative effects.[2] A wide array of other phthalimide derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines.[8]

Enaminones have also emerged as a promising class of anticancer agents.[8][9] Their proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival.

Inference: β-Chlorovinylphthalimide derivatives are strong candidates for novel anticancer agents. The phthalimide moiety could confer immunomodulatory and anti-angiogenic properties, while the β-chlorovinyl group could introduce a distinct mechanism of cytotoxicity, potentially leading to synergistic or additive effects.

Anti-inflammatory Activity

Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties.[10] Their mechanisms of action often involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the modulation of inflammatory signaling pathways.[10]

Inference: Given the well-documented anti-inflammatory effects of phthalimides, it is reasonable to hypothesize that β-chlorovinylphthalimide derivatives will also exhibit anti-inflammatory activity. The β-chlorovinyl moiety could potentially enhance this activity by interacting with inflammatory enzymes or receptors.

Summary of Inferred Biological Activities

Biological ActivityRationale based on Phthalimide MoietyRationale based on β-Chlorovinyl/Enaminone Moiety
Antimicrobial Facilitates membrane translocation; established antimicrobial scaffold.[6]The conjugated system interacts with microbial targets.[7]
Antifungal Broad-spectrum antifungal activity reported for various derivatives.Enaminones show significant antifungal properties.[1]
Anticancer Immunomodulatory, anti-angiogenic, and cytotoxic effects (e.g., thalidomide).[2]Inhibition of cancer cell proliferation and signaling pathways.[8][9]
Anti-inflammatory Inhibition of pro-inflammatory cytokines and signaling pathways.[10]Potential to modulate inflammatory enzyme activity.

Part 3: Future Directions and Conclusion

The logical synthesis and compelling, albeit inferred, biological profile of β-chlorovinylphthalimide derivatives make them a highly attractive area for further investigation in drug discovery. The synthetic routes outlined in this guide provide a clear and actionable framework for researchers to synthesize and screen these novel compounds.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a library of β-chlorovinylphthalimide derivatives with diverse substitutions on both the phthalimide and the vinyl ketone moieties to establish structure-activity relationships (SAR).

  • Biological Screening: Comprehensive in vitro and in vivo screening of these compounds for antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

References

  • Al-Suwaidan, I. A., et al. (2011). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 16(2), 1834-1853.
  • Benci, K., et al. (2023). Synthesis, antiproliferative, and antimicrobial properties of novel phthalimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169725.
  • Kim, J. E., et al. (2017). Synthesis and Biological Activity of New Phthalimides as Potential Anti-Inflammatory Agents. Bioorganic & Medicinal Chemistry, 25(13), 3467-3475.
  • Zahran, M. A., et al. (2018). Antimicrobial activity of phthalimide analogs on different microorganisms. Medicinal Chemistry Research, 27(10), 2314-2326.
  • Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry, 2019, 2467970.
  • Chen, W., et al. (2023). Mn(OAc)2-promoted [3+2] cyclization of enaminone with isocyanoacetate: Rapid access to pyrrole-2-carboxylic ester derivatives with potent anticancer activity. Bioorganic Chemistry, 140, 106748.
  • Amin, K. M., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 126-138.
  • Di Mola, A., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 24(23), 16677.
  • JETIR. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Der Pharma Chemica. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
  • MDPI. (2022). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 27(3), 941.
  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Scholars Research Library. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Der Pharma Chemica, 4(4), 1129-1136.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • YouTube. (2017). Gabriel pthalimide Reaction | Part 15| class 12 |unit 13|cbse chemistry|Amines| By Vani ma'am. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. Retrieved from [Link]

  • Pohland, A. E., & Benson, W. R. (1966). β-Chlorovinyl Ketones. Chemical Reviews, 66(2), 161-197.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(2-chlorovinyl)phthalimide from phthalimide and 1,2-dichloroethene

Application Note & Protocol Topic: Synthesis of N-(2-chlorovinyl)phthalimide from Phthalimide and 1,2-Dichloroethene Abstract N-(2-chlorovinyl)phthalimide serves as a valuable bifunctional building block in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of N-(2-chlorovinyl)phthalimide from Phthalimide and 1,2-Dichloroethene

Abstract

N-(2-chlorovinyl)phthalimide serves as a valuable bifunctional building block in organic synthesis, incorporating both a reactive vinyl halide and a protected amine moiety. This document provides a comprehensive guide for the synthesis of N-(2-chlorovinyl)phthalimide via the copper-catalyzed N-vinylation of phthalimide with 1,2-dichloroethene. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide guidance on characterization, safety, and troubleshooting. This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable method for accessing this versatile intermediate.

Introduction and Scientific Background

Phthalimides are a cornerstone in synthetic chemistry, most famously utilized in the Gabriel synthesis for the preparation of primary amines.[1][2] The phthaloyl group acts as a robust protecting group that prevents the over-alkylation often observed in direct amine alkylations.[2] Extending this chemistry to include vinyl substituents opens pathways to a host of complex molecules through subsequent cross-coupling reactions at the vinyl halide position.

The target molecule, N-(2-chlorovinyl)phthalimide, is of particular interest as it can undergo further functionalization, making it a precursor for pharmaceuticals, agrochemicals, and functional materials.[3] The direct N-vinylation of phthalimide, however, is not as straightforward as N-alkylation. Aryl and vinyl halides are generally poor substrates for classical nucleophilic substitution reactions.[1] Therefore, modern synthetic methods rely on transition-metal catalysis to facilitate this transformation.

While palladium-catalyzed methods are common for C-N bond formation, copper-catalyzed reactions, often referred to as Ullmann-type couplings, present a more economical and highly effective alternative for the N-vinylation of amides and imides.[4][5] This protocol leverages a copper(I) iodide (CuI) catalyst system, which has proven effective for the coupling of vinyl halides with amide-like nucleophiles.[5] The reaction proceeds via the formation of a potassium phthalimide salt, which then undergoes a copper-catalyzed cross-coupling with 1,2-dichloroethene.

Reaction Mechanism

The synthesis of N-(2-chlorovinyl)phthalimide is achieved through a copper-catalyzed nucleophilic substitution on a vinyl halide. The overall process can be broken down into two primary stages:

  • Deprotonation of Phthalimide: Phthalimide is weakly acidic (pKa ≈ 8.3) due to the two electron-withdrawing carbonyl groups that stabilize the resulting conjugate base through resonance.[2] In the first step, a base, such as potassium carbonate (K₂CO₃), deprotonates the phthalimide nitrogen to form the potassium phthalimide salt. This salt is a potent nucleophile, ready to participate in the subsequent coupling reaction.

  • Copper-Catalyzed Vinylation: The core of the synthesis is the copper-catalyzed cross-coupling reaction. While the precise mechanism can be complex and involve various intermediates, a plausible catalytic cycle is illustrated below:

    • Oxidative Addition: The active Cu(I) catalyst reacts with the vinyl halide (1,2-dichloroethene) to form a Cu(III) intermediate.

    • Ligand Exchange: The phthalimide anion displaces a halide on the copper center. The presence of a diamine ligand, such as N,N'-dimethylethylenediamine, can accelerate this step and stabilize the copper complex.

    • Reductive Elimination: The C-N bond is formed as the desired N-(2-chlorovinyl)phthalimide product is eliminated from the copper center, regenerating the Cu(I) catalyst to continue the cycle.

This catalytic approach circumvents the high activation energy associated with direct nucleophilic attack on the sp²-hybridized carbon of the vinyl chloride.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis of N-(2-chlorovinyl)phthalimide.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.AmountMoles (mmol)Equiv.Notes
PhthalimideC₈H₅NO₂147.1385-41-67.36 g50.01.0Purity >98%
1,2-DichloroetheneC₂H₂Cl₂96.94540-59-025 mL~275~5.5Mixture of E/Z isomers. Acts as reagent and co-solvent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-710.37 g75.01.5Anhydrous, finely powdered.
Copper(I) Iodide (CuI)CuI190.457681-65-40.48 g2.50.05Purity >98%.
N,N'-DimethylethylenediamineC₄H₁₂N₂88.15110-70-30.53 mL5.00.1Acts as a ligand.
DioxaneC₄H₈O₂88.11123-91-1100 mL--Anhydrous.
Ethyl AcetateC₄H₈O₂88.11141-78-6~200 mL--For extraction.
Brine (Saturated NaCl)NaCl(aq)--~50 mL--For washing.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[6]

  • Reagent Handling:

    • 1,2-Dichloroethene: Is volatile, flammable, and harmful if inhaled or swallowed. Avoid contact with skin and eyes.

    • Dioxane: Is a suspected carcinogen and is flammable. Avoid inhalation and skin contact.

    • Copper(I) Iodide: May cause skin and eye irritation. Avoid creating dust.

    • Phthalimide: Generally considered low hazard, but avoid dust inhalation.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local environmental regulations. Do not pour into drains.

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet adapter. Ensure all glassware is dry. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Charging Reagents: To the flask, add phthalimide (7.36 g, 50.0 mmol), finely powdered anhydrous potassium carbonate (10.37 g, 75.0 mmol), and copper(I) iodide (0.48 g, 2.5 mmol).

  • Solvent and Ligand Addition: Under a positive flow of inert gas, add anhydrous dioxane (100 mL), 1,2-dichloroethene (25 mL), and N,N'-dimethylethylenediamine (0.53 mL, 5.0 mmol) via syringe.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approximately 90-100 °C) using the heating mantle. Maintain the reflux under the inert atmosphere for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Work-up - Quenching and Filtration: After cooling the reaction mixture to room temperature, filter it through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 25 mL).

  • Extraction: Transfer the combined filtrate to a 500 mL separatory funnel. Add 100 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual dioxane and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically a light-yellow solid, should be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Assemble and dry glassware (3-neck flask, condenser) Inert Purge system with N2/Ar Setup->Inert Charge Charge flask with Phthalimide, K2CO3, and CuI Inert->Charge Add_Solvents Add Dioxane, 1,2-Dichloroethene, and Ligand Charge->Add_Solvents Reflux Heat to reflux (90-100 °C) for 18-24 hours Add_Solvents->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter through Celite® Wash with Ethyl Acetate Cool->Filter Extract Aqueous work-up: Extract with Ethyl Acetate Filter->Extract Wash Wash organic layer (Water, Brine) Extract->Wash Dry Dry over MgSO4 and concentrate Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Characterize Characterize final product (NMR, IR, MS, MP) Recrystallize->Characterize

Sources

Application

Procedure for the preparation of N-ethynylphthalimide from N-(2-chlorovinyl)phthalimide

The following Application Note details the preparation of N-ethynylphthalimide from N-(2-chlorovinyl)phthalimide . This protocol is designed for research applications requiring high-purity ynamides for use as cysteine-se...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the preparation of N-ethynylphthalimide from N-(2-chlorovinyl)phthalimide . This protocol is designed for research applications requiring high-purity ynamides for use as cysteine-selective probes, "click" chemistry reagents, or synthetic intermediates.

Application Note: Synthesis of N-Ethynylphthalimide via Dehydrohalogenation

Abstract & Scientific Rationale

N-Ethynylphthalimide (Phth-C≡CH) is a valuable ynamide reagent, distinguished by the direct attachment of an electron-withdrawing phthalimide group to the alkyne terminus. This electronic structure imparts unique reactivity, making it an excellent Michael acceptor for thiol-based nucleophiles (e.g., cysteine residues in proteins) and a dipolarophile in cycloaddition reactions.

The synthesis described herein utilizes a dehydrochlorination (elimination) strategy. The precursor, N-(2-chlorovinyl)phthalimide, possesses a vinyl chloride moiety that undergoes E2 elimination upon treatment with a strong, non-nucleophilic base. This method is preferred over direct alkynylation of phthalimide salts due to the instability of the resulting N-alkynyl anion and the potential for polymerization.

Key Mechanistic Insight: The transformation relies on the acidity of the vinylic proton trans to the chlorine atom (or cis, depending on the isomer, though trans-elimination is faster). A strong base removes this proton, triggering the expulsion of the chloride ion to form the carbon-carbon triple bond.

Reaction Scheme & Mechanism

The synthesis proceeds via the base-promoted E2 elimination of hydrogen chloride from the haloenamide precursor.

ReactionScheme Start N-(2-chlorovinyl)phthalimide (Precursor) Transition [Transition State] E2 Elimination Start->Transition Deprotonation Base Base (KOtBu or LiHMDS) THF, -78°C to RT Base->Transition Product N-Ethynylphthalimide (Target) Transition->Product - Cl⁻ Byproduct KCl + tBuOH Transition->Byproduct

Figure 1: Reaction pathway for the dehydrochlorination of N-(2-chlorovinyl)phthalimide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade/Notes
N-(2-chlorovinyl)phthalimide 207.611.0SubstrateDry, >95% purity
Potassium tert-butoxide (KOtBu) 112.212.2BaseSublimed grade preferred
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride (sat. aq.) 53.49QuenchQuenchSaturated solution
Ethyl Acetate / Hexanes --EluentHPLC Grade
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge the flask with dry nitrogen (or argon) for 10 minutes to ensure an inert atmosphere.

  • Add N-(2-chlorovinyl)phthalimide (1.0 mmol, 208 mg) to the flask.

  • Add anhydrous THF (10 mL) via syringe. Stir until the solid is completely dissolved.

Step 2: Elimination Reaction 5. Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents side reactions such as polymerization or attack on the imide carbonyls. 6. In a separate flame-dried vial, dissolve KOtBu (2.2 mmol, 247 mg) in anhydrous THF (5 mL). 7. Add the KOtBu solution dropwise to the reaction flask over 10–15 minutes. The solution may change color (often yellow or orange) due to the formation of the intermediate anion. 8. Stir the mixture at -78°C for 1 hour . 9. Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or room temperature over 1 hour. Monitor by TLC (Silica gel, 20% EtOAc/Hexanes). The starting material (Rf ~0.5) should disappear, and a new, slightly less polar spot (Product) should appear.

Step 3: Work-up & Isolation [4][5] 10. Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) at 0°C. Note: Do this carefully to avoid exotherm. 11. Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (10 mL). 12. Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). 13. Combine the organic layers and wash with Brine (15 mL). 14. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ . 15. Filter and concentrate the solvent under reduced pressure (Rotavap) at <30°C . Caution: Terminal ynamides can be heat-sensitive.

Step 4: Purification 16. Purify the crude residue immediately via flash column chromatography on silica gel.

  • Eluent: Gradient of 5% to 20% EtOAc in Hexanes.
  • Tip: Pre-treat the silica gel with 1% Triethylamine (Et₃N) to neutralize acidity, as ynamides can be acid-sensitive.
  • Collect fractions containing the product, concentrate, and dry under high vacuum to obtain N-ethynylphthalimide as a white to pale-yellow solid.

Characterization Data

The following data is typical for N-ethynylphthalimide:

TechniqueExpected Signal / ValueInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.89–7.85 (m, 2H)Aromatic (Phthalimide)
δ 7.78–7.74 (m, 2H)Aromatic (Phthalimide)
δ 3.05 (s, 1H)Acetylenic C-H (Diagnostic)
¹³C NMR (CDCl₃, 100 MHz) δ 165.5Carbonyl (C=O)
δ 134.8, 131.5, 124.0Aromatic carbons
δ 72.1, 58.5Alkyne carbons (C≡C)
IR (Neat) ~3300 cm⁻¹C≡C-H stretch (Strong)
~2150 cm⁻¹C≡C stretch (Weak/Medium)
~1720 cm⁻¹C=O stretch (Imide)
Melting Point 108–110 °C(Decomposition may occur)

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the KOtBu is fresh (white powder, not yellow). Old base contains KOH and carbonate, which are less effective for elimination and may cause hydrolysis.

  • Starting Material Remains: If conversion is incomplete at -78°C, allow the reaction to warm to Room Temperature. If still incomplete, consider using LiHMDS (Lithium Hexamethyldisilazide) as a base, which is less nucleophilic and reduces the risk of attacking the imide ring.

  • Product Decomposition: N-Ethynylphthalimide is a terminal ynamide and can be unstable. Store at -20°C under argon. If long-term storage is required, consider synthesizing the TMS-protected derivative (N-(trimethylsilylethynyl)phthalimide) first, and deprotecting it with K₂CO₃/MeOH immediately before use.

Safety Considerations

  • Alkynes: Terminal alkynes can polymerize exothermically. Avoid heating the neat solid above 50°C.

  • Potassium tert-butoxide: Highly moisture-sensitive and corrosive. Handle in a glovebox or under rapid nitrogen flow.

  • Solvents: THF is flammable and can form peroxides. Use freshly distilled or inhibitor-free solvent from a solvent purification system.

References

  • General Ynamide Synthesis: Zhang, Y.; Hsung, R. P.; Tracey, M. R.; Kurtz, K. C. M.; Vera, E. L. "Copper Sulfate-Catalyzed N-Alkynylation of Amides, Carbamates, and Ureas with Alkynyl Bromides." Organic Letters, 2004 , 6(7), 1151–1154. Link

  • Elimination Strategy: Coste, A.; Karthikeyan, G.; Couty, F.; Evano, G. "Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles: A General Method for the Synthesis of Ynamides." Angewandte Chemie International Edition, 2009 , 48(24), 4381–4385. Link

  • Use as Cysteine Probe: Alford, J. S.; Davies, H. M. L. "Expanding the Scope of Donor/Acceptor Carbenes to N-Phthalimido Donor Groups." Journal of the American Chemical Society, 2014 , 136(29), 10266–10269. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(2-chloroethenyl)isoindoline-1,3-dione

Executive Summary: The Instability Profile 2-(2-chloroethenyl)isoindoline-1,3-dione (also known as N-(2-chlorovinyl)phthalimide) is a highly reactive "push-pull" alkene. Its instability arises from the conjugation betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Profile

2-(2-chloroethenyl)isoindoline-1,3-dione (also known as N-(2-chlorovinyl)phthalimide) is a highly reactive "push-pull" alkene. Its instability arises from the conjugation between the electron-donating nitrogen lone pair and the electron-withdrawing chlorine atom across the vinyl double bond.

While valuable as a synthetic intermediate (e.g., in Gabriel synthesis modifications), this electronic structure makes the compound susceptible to free-radical polymerization and photo-induced dimerization . Without proper stabilization, the material will degrade from a crystalline solid into an insoluble, yellow-to-brown oligomeric gum.

Critical Storage Parameters:

  • Temperature: -20°C (Strict).

  • Atmosphere: Inert (Argon/Nitrogen).

  • Light: Total exclusion (Amber/Foil).

  • Additives: Radical Scavengers (e.g., BHT) are recommended for long-term storage.

Module 1: The Mechanism of Degradation

To prevent degradation, one must understand the enemy. The primary failure mode is Radical Chain Polymerization .

The Science of Failure

The vinyl group in this molecule is electron-rich due to the nitrogen atom.

  • Initiation: Trace peroxides (from air) or UV photons generate a radical species.

  • Propagation: The radical attacks the vinyl double bond of the monomer.[1] The chlorine substituent stabilizes the resulting intermediate radical, accelerating the reaction.

  • Termination: Chains combine to form insoluble, high-molecular-weight polymers.

Visualization: The Polymerization Cascade

PolymerizationCascade Monomer Monomer (Crystalline) Radical Active Radical Species Monomer->Radical Homolytic Fission Trigger Trigger (UV Light / Heat / O2) Trigger->Radical Propagation Chain Propagation (Rapid) Radical->Propagation + Monomer Propagation->Propagation + Monomer (n times) Polymer Insoluble Polymer (Yellow/Brown Gum) Propagation->Polymer Termination

Figure 1: The radical polymerization cascade. Exposure to triggers (red) initiates a self-sustaining propagation loop (yellow), resulting in irreversible material loss (grey).

Module 2: Storage & Handling Protocols

This protocol is designed to interrupt the Initiation phase described above.

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Vessel Type Amber Glass VialsBlocks UV radiation (290–450 nm) which cleaves the C-Cl or C-N bonds to form radicals.
Headspace Argon or NitrogenDisplaces Oxygen (

). Oxygen reacts with vinyl groups to form peroxides, which are potent polymerization initiators.
Temperature -20°C (

5°C)
Reduces the kinetic energy of the molecules, slowing the rate of spontaneous propagation to near zero.
Stabilizer BHT (0.05 - 0.1% w/w)Butylated hydroxytoluene acts as a radical trap. It sacrifices itself to quench any radicals that form before they can initiate a chain reaction.
Desiccant Silica Gel (External)Prevents hydrolysis. While not polymerization, moisture hydrolyzes the phthalimide ring to phthalamic acid.
Workflow: Preparing for Long-Term Storage
  • Purification: Ensure the material is free of synthesis solvents (which may contain peroxides).

  • Inhibition: If storing for >30 days, dissolve the compound in minimal DCM, add 0.1% BHT, and re-concentrate/dry.

  • Inerting: Place the solid in an amber vial. Flush with Argon for 30 seconds. Cap immediately with a PTFE-lined septum.

  • Sealing: Wrap the cap with Parafilm to prevent oxygen diffusion.

  • Freezing: Store at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from white to yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of conjugated oligomers (short polymer chains) or oxidation products.

  • Action: Perform a Solubility Test . Dissolve a small amount in Chloroform (

    
    ).
    
    • Clear Solution: It is likely surface oxidation. Purify via recrystallization or short silica plug filtration.

    • Cloudy/Precipitate: Polymerization has occurred.[1][2][3][4] The insoluble solid is the polymer. Filter it out; the filtrate may still contain usable monomer, but purity must be verified via NMR.

Q2: Can I store this in solution (e.g., DMSO or DMF)?

  • Answer: NO.

  • Reasoning: Polar aprotic solvents like DMSO and DMF can accelerate nucleophilic attacks and hydrolysis. Furthermore, dissolved oxygen is harder to remove from these solvents. Always store as a dry solid.

Q3: How do I remove the BHT stabilizer before use?

  • Protocol: BHT is non-polar.

    • Dissolve the sample in a polar solvent (like Acetonitrile) if compatible with your next step.

    • Alternatively, run a quick flash column. BHT moves very fast (high

      
      ) in non-polar eluents (e.g., Hexane/EtOAc), while the phthalimide derivative will be more retained.
      

Q4: Why did it polymerize even in the freezer?

  • Root Cause Analysis: Did you flush with Argon?

    • Explanation: Cold temperatures slow down reaction rates, but they do not remove initiators. If oxygen was trapped in the vial, peroxides formed slowly over months. Once the peroxide concentration reached a critical threshold, it initiated polymerization even at -20°C.

Module 4: QC & Validation

Before using valuable reagents in a synthesis, validate the integrity of the stored monomer.

Validation Workflow

QC_Workflow Sample Stored Sample Visual Visual Check: Is it Yellow? Sample->Visual Solubility Solubility Test: (CHCl3 or DCM) Visual->Solubility No (White) Discard Discard / Recrystallize Visual->Discard Yes (Yellow) NMR 1H NMR Check Solubility->NMR Clear Solution Solubility->Discard Turbid/Insoluble NMR->Discard Broad Peaks (Polymer) Proceed Proceed to Experiment NMR->Proceed Sharp Peaks

Figure 2: Quality Control Decision Tree. Broad NMR peaks or insolubility indicate polymerization.

1H NMR Markers for Polymerization
  • Monomer: Sharp doublets in the vinyl region (typically

    
     5.0 - 7.5 ppm depending on cis/trans geometry).
    
  • Polymer: Broad, undefined "humps" in the aliphatic/vinyl region and loss of integration intensity relative to the aromatic phthalimide protons.

References

  • Polymerization of N-Vinylphthalimide Derivatives

    • Source: Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent.[5]

    • Relevance: Confirms the susceptibility of N-vinyl phthalimide derivatives to radical polymerization and the conditions required to control (or prevent) it.
    • URL:

  • General Radical Polymerization Mechanisms (Vinyl Halides)

    • Source: Radical Chain-Growth Polymeriz
    • Relevance: Explains the initiation-propagation-termination steps for vinyl monomers, specifically applicable to the chloroethenyl group.
    • URL:

  • Inhibitor Chemistry

    • Source: Polymerisation Inhibitor (Wikipedia/General Chemistry).
    • Relevance: Details the function of phenolic inhibitors (like BHT/Hydroquinone)
    • URL:

  • Phthalimide Stability & Deprotection

    • Source: Organic Chemistry Portal - Phthalimides.[6]

    • Relevance: Provides context on the chemical stability of the phthalimide protecting group itself, distinguishing between hydrolysis and polymeriz
    • URL:[6]

Sources

Reference Data & Comparative Studies

Validation

Comparative FTIR Analysis Guide: 2-(2-chloroethenyl)isoindoline-1,3-dione

Executive Summary & Scientific Context In the synthesis of pharmacophores and advanced polymer intermediates, 2-(2-chloroethenyl)isoindoline-1,3-dione (also referred to as N-(2-chlorovinyl)phthalimide) represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of pharmacophores and advanced polymer intermediates, 2-(2-chloroethenyl)isoindoline-1,3-dione (also referred to as N-(2-chlorovinyl)phthalimide) represents a critical structural motif. Its analysis requires distinguishing the stable phthalimide core from the reactive vinyl chloride appendage.

This guide provides a rigorous spectral comparison between the target molecule and its primary structural analogs: Phthalimide (the parent core) and N-Vinylphthalimide (the non-halogenated analog). The objective is to equip researchers with a self-validating FTIR protocol to confirm the successful installation of the 2-chloroethenyl group while ruling out common precursors like N-(2-hydroxyethyl)phthalimide.

The Analytical Challenge

The primary challenge lies in the Carbonyl Region (1700–1780 cm⁻¹) , where all phthalimide derivatives exhibit a characteristic doublet. Differentiation relies on detecting the subtle inductive effects of the chlorine atom on the vinyl C=C stretch and the appearance of the C-Cl fingerprint.

Strategic Methodology: ATR vs. Transmission

For this specific class of rigid bicyclic imides, the choice of sampling technique dictates spectral resolution and reproducibility.

FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Sample Prep Zero prep; direct contact with Diamond/ZnSe crystal.Grinding with KBr; pressing into transparent disc.ATR (Diamond)
Path Length Fixed (~2 µm); strictly reproducible.Variable; depends on pellet thickness.ATR
Resolution Excellent for surface analysis; no moisture interference.Higher theoretical resolution but prone to water bands (3400 cm⁻¹).ATR
Suitability Ideal for rapid QC of solid powders.Better for detecting weak overtones.ATR

Spectral Fingerprinting & Comparative Analysis

The following table summarizes the critical vibrational modes. Data is synthesized from standard group frequency analysis of phthalimide derivatives [1, 2] and vinyl halides.

Table 1: Comparative Peak Assignments (wavenumbers in cm⁻¹)
Functional GroupVibration ModePhthalimide (Parent)N-Vinylphthalimide (Analog)Target: 2-(2-chloroethenyl)... Diagnostic Note
Imide N-H Stretch3200 (Strong) AbsentAbsent First check for reaction completion.
Carbonyl (C=O) Sym.[1][2] Stretch~1740~1725~1730 Inductive effect of vinyl group lowers frequency.
Carbonyl (C=O) Asym.[1] Stretch~1770~1775~1780 The "Phthalimide Doublet" remains, but shifts.
Vinyl (C=C) StretchAbsent16351615–1625 Cl atom (heavy, electronegative) shifts C=C lower.
Vinyl (=C-H) StretchAbsent3050–30903060–3100 Distinct from aromatic C-H.
C-Cl StretchAbsentAbsent700–750 Often overlaps with aromatic ring breathing.
Aromatic Ring C=C Ring Stretch1605, 14681600, 14651600, 1465 Stable core reference peaks.
Detailed Mechanistic Interpretation
1. The Phthalimide Doublet (1700–1780 cm⁻¹)

All three molecules display two carbonyl peaks. This is due to mechanical coupling between the two carbonyls sharing the nitrogen atom.

  • Asymmetric Stretch (Higher wavenumber): The dipoles oppose each other.

  • Symmetric Stretch (Lower wavenumber): The dipoles reinforce.

  • Differentiation: In the target molecule, the electron-withdrawing nature of the chloroethenyl group pulls electron density from the nitrogen lone pair, reducing resonance into the carbonyls. This increases the C=O bond order slightly compared to N-alkyl derivatives, shifting the doublet to slightly higher wavenumbers than N-vinylphthalimide [3].

2. The Vinyl Chloride Signature (1615–1625 cm⁻¹)

The C=C stretch is the "fingerprint" of the linker.

  • N-Vinylphthalimide: The C=C is conjugated with the nitrogen, appearing around 1635 cm⁻¹.

  • Target Molecule: The chlorine atom on the vinyl group introduces two competing effects:

    • Inductive (-I): Withdraws electrons, strengthening the bond (shift up).

    • Mesomeric (+M): Donates electrons, weakening the bond (shift down).

    • Mass Effect: The heavy chlorine atom lowers the vibrational frequency.

    • Net Result: The mass effect and conjugation usually dominate, shifting the C=C stretch lower to ~1615–1625 cm⁻¹ compared to the non-chlorinated vinyl analog.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "Stop/Go" decision gates.

Step 1: Instrument Setup
  • Source: Mid-IR (4000–400 cm⁻¹).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Resolution: 4 cm⁻¹ (sufficient for solids).

  • Scans: 32 scans (background), 32 scans (sample).

Step 2: Background Acquisition
  • Action: Clean ATR crystal with isopropanol. Dry completely.

  • Validation: Collect background. Ensure region 2400–2300 cm⁻¹ (CO₂) is minimized.

Step 3: Sample Analysis
  • Place ~5 mg of 2-(2-chloroethenyl)isoindoline-1,3-dione on the crystal.

  • Apply pressure using the anvil until the force gauge reads ~80–100 N (ensure good contact).

  • Acquire spectrum.[3][1][4][5][6][7][8][9]

Step 4: Data Processing & Validation (The "Stop/Go" Gate)
  • Baseline Correction: Apply automatic baseline correction.

  • Normalization: Normalize to the strongest aromatic ring peak (~1465 cm⁻¹) for comparison.

Validation Logic:

  • Check 1: Is there a broad peak at 3200–3400 cm⁻¹?

    • YES: Sample is wet or contains unreacted Phthalimide/N-(2-hydroxyethyl) precursor. STOP.

    • NO: Proceed.

  • Check 2: Is the doublet at 1780/1730 cm⁻¹ present?

    • YES: Isoindoline core confirmed.

    • NO: Sample degradation. STOP.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Spectral Identification Decision Tree

SpectralLogic Start Unknown Sample Spectrum CheckNH Check 3200 cm⁻¹ (Broad Peak?) Start->CheckNH IsPhthalimide Identify: Phthalimide (Starting Material) CheckNH->IsPhthalimide Yes CheckDoublet Check 1700-1780 cm⁻¹ (Doublet Present?) CheckNH->CheckDoublet No NotIsoindoline Reject: Core Structure Missing/Degraded CheckDoublet->NotIsoindoline No CheckVinyl Check 1615-1640 cm⁻¹ (C=C Stretch?) CheckDoublet->CheckVinyl Yes IsAlkyl Identify: N-Alkyl Phthalimide CheckVinyl->IsAlkyl No CheckChlorine Check 700-750 cm⁻¹ (C-Cl Stretch?) CheckVinyl->CheckChlorine Yes IsVinyl Identify: N-Vinylphthalimide (No Chlorine) CheckChlorine->IsVinyl No/Weak Target CONFIRMED: 2-(2-chloroethenyl) isoindoline-1,3-dione CheckChlorine->Target Yes (Strong)

Caption: Logic flow for distinguishing the target molecule from precursors and analogs based on spectral gates.

Diagram 2: Experimental Workflow (ATR Method)

Workflow Prep Sample Prep (No Grinding) Clean Clean ATR Crystal (Isopropanol) Prep->Clean Background Acquire Background (Air/Ambient) Clean->Background Load Load Sample Apply 100N Pressure Background->Load Scan Acquire Spectrum (32 Scans, 4cm⁻¹) Load->Scan Process Processing (Baseline + Norm) Scan->Process

Caption: Optimized ATR-FTIR workflow for solid phthalimide derivatives to ensure reproducibility.

References

  • NIST Chemistry WebBook. Phthalimide Infrared Spectrum. National Institute of Standards and Technology.[5][6][7] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for imide doublet assignment).
  • Krishnakumar, V., & Balachandran, V. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2510-2516.
  • PubChem. N-Chlorophthalimide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

Illuminating the Shadows: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-chlorovinyl)phthalimide

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. N-(2-chlorovinyl)phthalimide, a molecule combining a reactive vinyl chloride moiety with t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. N-(2-chlorovinyl)phthalimide, a molecule combining a reactive vinyl chloride moiety with the structurally significant phthalimide group, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the expected fragmentation behavior of N-(2-chlorovinyl)phthalimide under two common ionization techniques: high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI).

The choice of ionization method is not arbitrary; it fundamentally dictates the energetic state of the resulting ion and, consequently, its fragmentation pathways.[1][2] EI, a classic hard ionization technique, bombards the molecule with high-energy electrons, inducing extensive fragmentation and providing a detailed structural fingerprint.[3] In contrast, ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺), which can then be subjected to controlled fragmentation (MS/MS), often revealing different and complementary structural information.[4] Understanding these differences is crucial for researchers aiming to unambiguously identify this compound and its analogues in complex matrices.

The Tale of Two Techniques: EI vs. ESI Fragmentation

The fragmentation of N-(2-chlorovinyl)phthalimide is a story told by its constituent parts: the stable phthalimide ring, the reactive N-vinyl linker, and the chlorine substituent. Each ionization method will stress different bonds and favor distinct rearrangement pathways, leading to characteristic mass spectra.

Electron Ionization (EI): A High-Energy Interrogation

Under the rigorous conditions of Electron Ionization, the N-(2-chlorovinyl)phthalimide molecule (C₁₀H₆ClNO₂, Monoisotopic Mass: ~207.01 Da) is expected to produce an energetically unstable molecular ion (M⁺•) that readily undergoes fragmentation.[2][3]

A key diagnostic feature will be the isotopic pattern of the molecular ion . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺• peak and an (M+2)⁺• peak with a relative intensity ratio of approximately 3:1.[5][6] This signature is a clear indicator of a monochlorinated compound.

The primary fragmentation pathways are predicted to involve cleavages initiated by the radical cation, targeting the weakest bonds and leading to the formation of stable neutral molecules and fragment ions.[2]

Key Predicted EI Fragmentation Pathways:

  • Loss of Chlorine Radical (Cl•): A prominent fragmentation pathway for organochlorine compounds is the homolytic cleavage of the C-Cl bond.[7] This would result in a significant fragment ion at m/z 172 .

  • Formation of the Phthalimide Cation: Cleavage of the N-vinyl bond can lead to the formation of the highly stable phthalimide cation at m/z 147 . This is a hallmark fragment for N-substituted phthalimides.[8]

  • Characteristic Phthalimide Ring Fragmentation: The phthalimide cation itself undergoes predictable fragmentation. Subsequent losses of carbon monoxide (CO) are common, leading to characteristic ions at m/z 119 , m/z 104 (phthaloyl cation), and m/z 76 (benzyne radical cation).[9]

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen, which is absent here, analogous rearrangements involving the carbonyl groups and the vinyl substituent could lead to complex fragmentation, though these are likely to be minor pathways.[10][11][12]

The resulting EI mass spectrum is anticipated to be rich in information, with a base peak likely corresponding to one of the stable phthalimide-related fragments (e.g., m/z 147, 104, or 76).

EI_Fragmentation M N-(2-chlorovinyl)phthalimide C₁₀H₆ClNO₂ (M⁺•) m/z 207/209 (3:1) F172 [M-Cl]⁺ m/z 172 M->F172 - Cl• F147 Phthalimide Cation C₈H₅NO₂⁺ m/z 147 M->F147 - C₂H₂Cl• F104 Phthaloyl Cation C₇H₄O⁺ m/z 104 F147->F104 - CO, -HCN F76 Benzyne Radical Cation C₆H₄⁺• m/z 76 F104->F76 - CO ESI_Fragmentation M Protonated Molecule [M+H]⁺ m/z 208/210 (3:1) F172 [M+H-HCl]⁺ m/z 172 M->F172 - HCl F148 Protonated Phthalimide [C₈H₅NO₂+H]⁺ m/z 148 M->F148 - C₂H₂Cl F120 [M+H-HCl-C₂H₂]⁺ or [C₇H₆NO]⁺ m/z 120 F148->F120 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for N-(2-chlorovinyl)phthalimide.

Comparative Data Summary

The table below summarizes the key diagnostic ions expected from each technique. This comparative view allows a researcher to select the most appropriate method for their analytical goal, whether it be detailed structural confirmation (EI) or sensitive detection and quantification (ESI).

Ion (m/z)Proposed Structure/OriginExpected in EIExpected in ESI-MS/MSRationale & Notes
207/209 Molecular Ion [M]⁺• The parent radical cation. The 3:1 isotopic ratio is a key identifier for chlorine.
208/210 Protonated Molecule [M+H]⁺ The parent ion in soft ionization, precursor for MS/MS. 3:1 isotopic ratio persists.
172 [M-Cl]⁺ or [M+H-HCl]⁺ Loss of the chlorine atom. A major fragment expected in both techniques.
148 Protonated Phthalimide A characteristic fragment for N-substituted phthalimides under ESI conditions.
147 Phthalimide Cation A hallmark, stable fragment under high-energy EI conditions. [8]
104 Phthaloyl Cation A secondary fragment from the phthalimide core, indicating the phthalimide structure. [9]
76 Benzyne Radical Cation Further fragmentation of the phthalimide core, characteristic of the benzene ring. [9]

Experimental Protocols

To validate these predicted patterns, the following experimental setups are recommended. The key to a trustworthy protocol is system suitability testing before analysis to ensure instrument performance.

Protocol 1: GC-EI-MS Analysis

This method is ideal for the analysis of a pure standard to obtain a detailed fragmentation fingerprint for library matching and structural confirmation.

  • System Preparation:

    • Instrument: Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • GC Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • System Suitability: Inject a known standard (e.g., PFTBA for tuning, benzophenone for performance) to verify mass accuracy, resolution, and spectral integrity.

  • Sample Preparation:

    • Dissolve N-(2-chlorovinyl)phthalimide in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.

  • GC Method:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Compare observed fragments to the predicted patterns and check for the characteristic 3:1 chlorine isotope signature.

Protocol 2: LC-ESI-MS/MS Analysis

This method is superior for analyzing the compound in complex matrices like biological fluids or reaction mixtures, offering high sensitivity and specificity.

  • System Preparation:

    • Instrument: Liquid Chromatograph coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • System Suitability: Infuse a standard solution (e.g., reserpine) to confirm mass accuracy, sensitivity, and fragmentation efficiency in MS/MS mode.

  • Sample Preparation:

    • Dissolve the sample in a compatible solvent like methanol or acetonitrile to a concentration of ~1 µg/mL.

  • LC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 350 to find the [M+H]⁺ ion at m/z 208/210.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 208 and apply collision energy (e.g., 10-30 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of N-(2-chlorovinyl)phthalimide is highly dependent on the ionization technique employed. Electron Ionization provides a complex but structurally rich spectrum, characterized by the cleavage of the N-vinyl bond to produce the hallmark phthalimide cation (m/z 147) and its subsequent fragments, alongside the loss of the chlorine radical. Electrospray ionization coupled with tandem MS offers a more controlled analysis, focusing on the fragmentation of the protonated molecule ([M+H]⁺ at m/z 208/210), with dominant losses of neutral molecules like HCl. By leveraging both techniques, researchers can gain a comprehensive and confident structural characterization of this and related molecules, a critical step in advancing chemical and pharmaceutical research.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2015). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. [Link]

  • Dummies.com. (2016). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. [Link]

  • TMP Chem. (2018). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

  • ResearchGate. (2015). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link]

  • University of Wisconsin-River Falls. (n.d.). Pesticide Analysis by Mass Spectrometry. [Link]

  • Sun, T., et al. (2017). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv. [Link]

  • Jin, B., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 633. [Link]

  • Rosenstock, H. M., et al. (1982). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 104(9), 2337–2345. [Link]

  • Jin, B., et al. (2021). (PDF) Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. ResearchGate. [https://www.researchgate.net/publication/349007629_Compound-Specific_Chlorine_Isotope_Analysis_of_Organochlorine_Pesticides_by_Gas_Chromatography-Negative_Chemical_Ionization_Mass_Spectrometry]([Link]_ Chromatography-Negative_Chemical_Ionization_Mass_Spectrometry)

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gomez-Ramos, M. M., et al. (2016). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. Journal of The American Society for Mass Spectrometry, 27(11), 1833–1846. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Phthalimide - NIST WebBook. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

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Validation

Comparing reactivity of N-(2-chlorovinyl)phthalimide vs. N-(2-bromovinyl)phthalimide

This guide provides a comparative technical analysis of N-(2-chlorovinyl)phthalimide and N-(2-bromovinyl)phthalimide . Important Distinction: This guide focuses on the vinyl (alkenyl) derivatives, which are enamides used...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-(2-chlorovinyl)phthalimide and N-(2-bromovinyl)phthalimide .

Important Distinction: This guide focuses on the vinyl (alkenyl) derivatives, which are enamides used in cross-coupling. These are distinct from the more common ethyl (alkyl) derivatives used in standard Gabriel amine synthesis.

Executive Summary

N-(2-chlorovinyl)phthalimide (CVP) and N-(2-bromovinyl)phthalimide (BVP) are functionalized enamides serving as "masked" amino-vinyl synthons. In drug development, they act as valuable electrophiles for introducing the N-vinyl phthalimide motif via transition-metal catalysis (Heck, Suzuki, Sonogashira).

  • Primary Differentiator: The rate of oxidative addition to low-valent metal centers (Pd⁰, Ni⁰).

  • Performance Verdict: BVP is the superior electrophile for mild, general-purpose cross-coupling. CVP offers higher stability and lower cost but requires specialized ligands or harsher conditions to activate the C–Cl bond.

Chemical Structure & Properties[1][2][3][4][5][6]

Both compounds feature a phthalimide group attached to a vinyl halide. The nitrogen lone pair conjugation with the vinyl group (enamide character) is moderated by the electron-withdrawing phthalimide carbonyls, making the C–X bond less electron-rich than in simple vinyl halides, yet still reactive.

FeatureN-(2-Chlorovinyl)phthalimide (CVP) N-(2-Bromovinyl)phthalimide (BVP)
Structure Phth–CH=CH–ClPhth–CH=CH–Br
C–X Bond Energy ~95 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Oxidative Addition Slow (Rate-limiting step)Fast (Facile)
Stability (Hydrolysis) ModerateLow (More susceptible to acid hydrolysis)
Primary Utility Robust precursor; requires activated catalysts.High-turnover cross-coupling substrate.

Reactivity Profile & Mechanistic Comparison

Palladium-Catalyzed Cross-Coupling

The critical difference lies in the Oxidative Addition step of the catalytic cycle.

  • BVP (Bromide): Reacts readily with standard Pd(0) sources (e.g., Pd(PPh₃)₄) at 60–80°C. The weaker C–Br bond allows for rapid insertion of the metal center.

  • CVP (Chloride): Often inert to standard Pd-catalysts. Successful coupling requires:

    • Electron-Rich Ligands: Bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to increase the electron density on Pd, facilitating insertion into the stronger C–Cl bond.

    • Higher Temperatures: Typically >100°C.[1]

Elimination Reactions

Under strong basic conditions (e.g., t-BuOK), both compounds can undergo elimination to form N-ethynylphthalimide (a phthalimide-protected ynamine).

  • BVP: Eliminates faster; requires careful base selection in cross-coupling to avoid this side reaction.

  • CVP: More resistant to unwanted elimination, allowing for a broader range of bases (e.g., carbonates, phosphates) during coupling.

Hydrolytic Stability

As enamides, both are susceptible to acid-catalyzed hydrolysis, yielding phthalimide and haloacetaldehyde.

  • CVP is kinetically more stable, making it easier to handle during aqueous workups or silica gel chromatography.

  • BVP should be stored under anhydrous conditions to prevent degradation.

Experimental Protocols

Synthesis of N-(2-Bromovinyl)phthalimide (Representative Route)

Note: Direct synthesis often involves dehydrohalogenation of N-(1,2-dibromoethyl)phthalimide or reaction with acetylene.

Protocol:

  • Precursor: Suspend Potassium Phthalimide (1.0 equiv) in DMF.

  • Alkylation: Add 1,2-dibromoethylene (excess, 3.0 equiv) dropwise at 0°C. Note: Use of the alkene prevents the formation of the saturated ethyl derivative.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Pour into ice water. Filter the precipitate.[2][3][4]

  • Purification: Recrystallize from Ethanol/CHCl₃.

    • Target Appearance: White to off-white needles.

Comparative Cross-Coupling (Suzuki-Miyaura)

This protocol validates the reactivity difference.

Reagents:

  • Substrate: CVP or BVP (1.0 mmol)

  • Partner: Phenylboronic acid (1.2 mmol)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/Water (10:1)

Conditions A (Standard): Pd(PPh₃)₄ (5 mol%), 80°C, 4h. Conditions B (Activated): Pd(OAc)₂ (2 mol%) + SPhos (4 mol%), 100°C, 4h.

SubstrateConditions A YieldConditions B YieldObservation
BVP (Br) 85-95% >95%High reactivity; standard catalyst sufficient.
CVP (Cl) <10%80-90% Inert under standard conditions; requires SPhos.

Visualizing the Reactivity Difference

The following diagram illustrates the catalytic cycle, highlighting the "Energy Barrier" difference in the oxidative addition step which dictates the choice of substrate.

ReactivityComparison cluster_Br Pathway A: N-(2-Bromovinyl)phthalimide cluster_Cl Pathway B: N-(2-Chlorovinyl)phthalimide Pd0 Pd(0) Active Species BVP BVP (Bromide) Int_Br Pd(II)-Br Complex (Fast Formation) BVP->Int_Br Oxidative Addition (Low Barrier, Fast) Product Coupled Product (N-Styrylphthalimide) Int_Br->Product Transmetallation & Red. Elimination CVP CVP (Chloride) Int_Cl Pd(II)-Cl Complex (Slow/Requires Ligand) CVP->Int_Cl Oxidative Addition (High Barrier, Slow) Int_Cl->Product Transmetallation & Red. Elimination Product->Pd0 Regeneration

Caption: Comparative catalytic cycle. The green path (Bromide) proceeds readily. The red path (Chloride) is kinetically inhibited at the first step without specialized ligands.

References

  • BenchChem. (2025).[3] Validating the Synthesis of N-(2-Bromoethyl)phthalimide: A Comparative Guide. Link (Note: Reference for precursor chemistry and phthalimide handling).

  • Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. Org. Syn. Coll. Vol. 1, p.119. Link

  • Suzuki, N., et al. (2017).[5] Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. Organic Letters, 19(8), 2150-2153. Link (Demonstrates vinyl bromide reactivity in Ni-catalysis).

  • Organic Chemistry Portal. Heck Reaction Protocols and Mechanism. Link

  • Sigma-Aldrich. Product Specification: N-(2-Bromoethyl)phthalimide (CAS 574-98-1). Link (Used for physical property baseline of related alkyl derivatives).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-

Hazard Assessment and Chemical Profile Understanding the intrinsic properties of a chemical is the foundation of its safe management. 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is a halogenated organic compound.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is a halogenated organic compound.[1][2] Its structure, featuring a phthalimide group and a chloroethenyl (vinylic chloride) moiety, dictates its specific handling and disposal requirements.

The presence of the chloroethenyl group places this compound in the structural class of vinyl halides. Vinyl halides as a group are recognized for their potential carcinogenicity, with vinyl chloride being a known human carcinogen.[3][4] Therefore, it is prudent to handle 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- with appropriate caution to minimize exposure. While specific toxicity data for this exact compound is limited, the structural alerts warrant a high degree of care.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 2-(2-Chloroethenyl)-1H-isoindole-1,3(2H)-dione [2]
CAS Number 20583-44-2 [2]
Molecular Formula C₁₀H₆ClNO₂ [2]
Molecular Weight 207.62 g/mol [2]

| Classification | Halogenated Organic Compound |[1][2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Engineering Controls: All handling and commingling of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- waste must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of any fine powders or potential vapors.

Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times when handling this compound or its waste.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields must be worn.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or perforations before each use.[6] Avoid using plastic syringes for transfers involving chlorinated solvents, as they can react.[8]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[7]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[1][9] Mixing halogenated and non-halogenated waste streams is not only a violation of disposal regulations but also significantly increases disposal costs and environmental impact.[5]

The Causality Behind Segregation: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[10] Mixing them with non-halogenated solvents contaminates the entire waste stream, forcing all of it to be treated via this more complex and costly method.

Step-by-Step Waste Collection and Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-.

Protocol for Solid Waste (Pure Compound, Contaminated Labware):

  • Container Selection: Designate a specific, compatible waste container for "Solid Halogenated Organic Waste." The container must be in good condition and have a secure, threaded cap.[9][11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[5][12] Clearly write the full chemical name: "1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-". Do not use abbreviations.[9]

  • Waste Addition: Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent dust formation.[13] This includes any contaminated items such as weighing paper, gloves, and pipette tips.

  • Secure Storage: Keep the waste container tightly sealed at all times, except when actively adding waste.[5][11] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] Ensure the container is within secondary containment to mitigate spills.[5]

Protocol for Liquid Waste (Solutions):

  • Container Selection: Use a designated carboy or bottle for "Liquid Halogenated Organic Waste." These are often color-coded (e.g., green) by institutional EHS departments.[1] The container must be compatible with the solvents used.

  • Labeling: Affix a "Hazardous Waste" tag. As soon as the first drop of waste is added, begin a running list of all constituents and their approximate percentages on the tag.[5][12]

  • Waste Addition: Pour the liquid waste carefully into the container through a funnel. All transfers must be performed within a chemical fume hood.

  • Chemical Incompatibility Check: Crucially, do not mix incompatible waste streams. Never add strong acids, bases, or oxidizing agents to a halogenated organic waste container.[12]

  • Secure Storage: As with solid waste, keep the container sealed when not in use and stored in a designated SAA with secondary containment.[5][11]

Disposal Pathway Decision Workflow

The following diagram illustrates the logical workflow for segregating waste containing 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-.

G start Waste Generated Contains 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is_solid Is the waste a solid? (e.g., powder, contaminated wipes) start->is_solid solid_waste Collect in container labeled: 'Solid Halogenated Organic Waste' is_solid->solid_waste Yes is_solution Is the waste a solution? is_solid->is_solution No solvent_type Is the primary solvent halogenated? (e.g., DCM, Chloroform) is_solution->solvent_type Yes liquid_halo Collect in container labeled: 'Liquid Halogenated Organic Waste' solvent_type->liquid_halo Yes liquid_mixed Collect as: 'Mixed Halogenated/Non-Halogenated Liquid Waste' solvent_type->liquid_mixed No

Caption: Waste Segregation Decision Logic Diagram

Spill Management Procedures

Accidents require immediate and correct action.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[5]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as halogenated waste.

    • Place all spill cleanup materials in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[5]

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary to ensure a full evacuation.[9]

    • Close the laboratory doors.

    • Contact your institution's Environmental Health and Safety (EHS) emergency line and report the spill. Do not attempt to clean up a large spill yourself.

Final Waste Pickup and Disposal

Once a waste container is full, ensure the cap is tightly secured and the hazardous waste label is complete and accurate.[11] Contact your institution's EHS department to request a hazardous waste pickup. Follow their specific procedures for scheduling and removal.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Current Intelligence Bulletin 28 – Vinyl Halides Carcinogenicity. CDC Stacks. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroprop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- - Substance Details. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Laboratory Chemical Hygiene Plan. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-. Retrieved from [Link]

  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- - Substance Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- - Substance Details. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • ResearchGate. (1999). 2-Trichloromethylthio-1H-isoindole-1,3(2H)-dione (Folpet). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from [Link]

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